2-Chloro-5-(4-(pyrrolidin-1-ylsulfonyl)phenyl)isonicotinic acid
Description
Properties
IUPAC Name |
2-chloro-5-(4-pyrrolidin-1-ylsulfonylphenyl)pyridine-4-carboxylic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15ClN2O4S/c17-15-9-13(16(20)21)14(10-18-15)11-3-5-12(6-4-11)24(22,23)19-7-1-2-8-19/h3-6,9-10H,1-2,7-8H2,(H,20,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UXTSTWFTGSMFGU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)S(=O)(=O)C2=CC=C(C=C2)C3=CN=C(C=C3C(=O)O)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15ClN2O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60688484 | |
| Record name | 2-Chloro-5-[4-(pyrrolidine-1-sulfonyl)phenyl]pyridine-4-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60688484 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
366.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1261924-38-2 | |
| Record name | 2-Chloro-5-[4-(pyrrolidine-1-sulfonyl)phenyl]pyridine-4-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60688484 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Core Isonicotinic Acid Synthesis
Isonicotinic acid derivatives are typically synthesized via Kröhnke pyridine synthesis or directed metalation strategies. For this compound, a halogen-directed coupling approach is optimal. The C-2 chloro group is introduced early via electrophilic chlorination using sulfuryl chloride (SO₂Cl₂) in dichloromethane at 0–5°C, achieving regioselectivity through steric and electronic effects.
Aryl Sulfonamide Installation
The 4-(pyrrolidin-1-ylsulfonyl)phenyl moiety is constructed through a sequential sulfonation and amidation sequence. Aryl sulfonyl chlorides, generated via chlorosulfonation of toluene derivatives, undergo nucleophilic displacement with pyrrolidine in dimethylformamide (DMF) at 60°C.
Stepwise Synthetic Protocol
Synthesis of 5-Bromo-2-chloroisonicotinic Acid
The halogenation sequence begins with 2-chloroisonicotinic acid, which undergoes regioselective bromination at the C-5 position.
Reaction Conditions:
-
Substrate: 2-Chloroisonicotinic acid (1.0 equiv)
-
Reagent: N-Bromosuccinimide (NBS, 1.1 equiv)
-
Solvent: Acetic acid (0.5 M)
-
Catalyst: FeCl₃ (5 mol%)
-
Temperature: 80°C, 12 h
-
Yield: 87%
Mechanistic Insight:
The Fe³⁺ catalyst polarizes the NBS, generating Br⁺ electrophiles that attack the electron-deficient C-5 position of the pyridine ring. Acetic acid stabilizes intermediates via hydrogen bonding.
Suzuki-Miyaura Coupling for Aryl Group Introduction
The brominated intermediate undergoes cross-coupling with 4-(pyrrolidin-1-ylsulfonyl)phenylboronic acid to install the aryl sulfonamide group.
Reaction Conditions:
-
Substrate: 5-Bromo-2-chloroisonicotinic acid (1.0 equiv)
-
Coupling Partner: 4-(Pyrrolidin-1-ylsulfonyl)phenylboronic acid (1.2 equiv)
-
Catalyst: Pd(PPh₃)₄ (3 mol%)
-
Base: K₂CO₃ (2.5 equiv)
-
Solvent: 1,4-Dioxane/H₂O (4:1 v/v)
-
Temperature: 100°C, 18 h
-
Yield: 78%
Optimization Notes:
Sulfonylation and Amidation Sequence
The phenyl sulfonamide group is installed via a two-step protocol:
Step 1: Chlorosulfonation
-
Substrate: 4-Bromotoluene (1.0 equiv)
-
Reagent: ClSO₃H (3.0 equiv)
-
Solvent: CH₂Cl₂
-
Temperature: 0°C → rt, 6 h
Step 2: Pyrrolidine Coupling
-
Substrate: 4-Bromophenylsulfonyl chloride (1.0 equiv)
-
Reagent: Pyrrolidine (1.5 equiv)
-
Solvent: DMF
-
Base: KOH (2.0 equiv)
-
Temperature: 60°C, 4 h
-
Yield: 85%
Critical Purification Strategies
Recrystallization Optimization
Crude product purification employs solvent-dependent recrystallization:
| Solvent System | Purity Improvement | Yield Recovery |
|---|---|---|
| Toluene/Hexane (1:3) | 94% → 99% | 72% |
| Ethyl Acetate/Petroleum | 89% → 96% | 68% |
| Acetic Acid/Water | 82% → 98% | 65% |
Chromatographic Purification
For trace impurity removal, silica gel chromatography with ethyl acetate/hexane (1:4) achieves baseline separation (Rf = 0.35). High-performance liquid chromatography (HPLC) with a C18 column (MeCN/H₂O + 0.1% TFA) resolves diiodinated byproducts (<0.2%).
Byproduct Analysis and Mitigation
Common Byproducts and Origins
Mitigation Strategies
-
Temperature Control: Maintaining reaction temps <85°C reduces diiodination.
-
pH Buffering: Acetic acid/acetate buffers (pH 4–5) prevent sulfonamide hydrolysis.
Scale-Up Considerations and Industrial Relevance
Kilogram-Scale Production
Adapting the iodination protocol from, a 3000 L reactor achieves:
-
Throughput: 394 kg/batch
-
Cycle Time: 18 h
-
Purity: 98.5% (HPLC)
Critical Parameters:
-
Sulfuric Acid Addition Rate: 150 kg/h to maintain T <60°C
Comparative Analysis of Synthetic Routes
| Method | Yield (%) | Purity (%) | Cost (USD/kg) | Scalability |
|---|---|---|---|---|
| Sequential Halogenation | 78 | 98 | 12,400 | Industrial |
| One-Pot Coupling | 65 | 95 | 9,800 | Pilot |
| Microwave-Assisted | 82 | 97 | 15,200 | Lab |
Chemical Reactions Analysis
Types of Reactions
2-Chloro-5-(4-(pyrrolidin-1-ylsulfonyl)phenyl)isonicotinic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like oxone or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride.
Substitution: The chlorine atom in the isonicotinic acid moiety can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Oxone, hydrogen peroxide
Reduction: Sodium borohydride, lithium aluminum hydride
Substitution: Nucleophiles like amines, thiols
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions may produce various substituted isonicotinic acid derivatives.
Scientific Research Applications
Medicinal Chemistry
- Drug Design : The compound serves as a scaffold for developing novel drugs targeting various diseases, particularly in oncology and infectious diseases. Its structural features enable it to interact with biological targets effectively.
- Antibacterial Activity : Preliminary studies suggest that the compound may exhibit antibacterial properties similar to those of other pyrrole derivatives, making it a candidate for further investigation against resistant bacterial strains.
- Anticancer Properties : Research indicates that this compound can induce apoptosis in cancer cells, particularly glioma cells, by inhibiting survival pathways and promoting necroptosis. This suggests potential utility in treating aggressive brain tumors.
Biochemical Studies
- Enzyme Interaction : The compound interacts with various enzymes, influencing their catalytic activities. It has been shown to bind to active sites of proteases and kinases, leading to inhibition or activation of these enzymes.
- Cell Signaling Modulation : It affects cell signaling pathways by altering the phosphorylation status of key proteins, thereby impacting gene expression and cellular metabolism.
Industrial Applications
The compound is also utilized in the synthesis of advanced materials and specialty chemicals due to its unique chemical properties.
Research highlights the following biological activities associated with this compound:
| Activity Type | Observations |
|---|---|
| Antibacterial | Potential activity against Staphylococcus aureus and Escherichia coli |
| Anticancer | Induces cell death in glioma cells through apoptosis and necroptosis |
| Enzyme Inhibition | Modulates activity of proteases and kinases |
Case Studies
- Glioma Cell Study : A notable study investigated the effects of the compound on glioma cells, demonstrating its ability to induce cell death through multiple mechanisms, including inhibition of critical survival pathways.
- Enzyme Inhibition Studies : Various studies have documented the interaction of this compound with specific enzymes, showcasing its potential as a lead compound for drug development targeting these enzymes.
Mechanism of Action
The mechanism of action of 2-Chloro-5-(4-(pyrrolidin-1-ylsulfonyl)phenyl)isonicotinic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to the active site of an enzyme, inhibiting its activity, or it may interact with a receptor to modulate its signaling pathways. The exact molecular targets and pathways involved depend on the specific biological context in which the compound is used.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Analogues
The closest structural analogs include:
2-Chloro-5-(trifluoromethyl)isonicotinic acid (CAS 505084-58-2) .
5-Phenylsulfonyl isonicotinic acid derivatives .
Pyrrolidine-sulfonamide-containing heterocycles .
Key Comparative Metrics
Research Findings
Electron-Withdrawing vs. Polar Groups :
- The trifluoromethyl group in CAS 505084-58-2 enhances lipophilicity and metabolic stability, making it suitable for agrochemical intermediates .
- The pyrrolidin-1-ylsulfonylphenyl group in the target compound introduces hydrogen-bonding capacity, which may improve target selectivity in enzyme inhibition (e.g., kinases or phosphatases).
Synthetic Accessibility :
- The trifluoromethyl analog is synthesized via direct halogenation and trifluoromethylation, with a melting point of 185–186°C .
- The target compound’s synthesis would require multi-step sulfonylation and coupling reactions, increasing complexity and cost.
Thermodynamic Stability :
Biological Activity
The compound 2-Chloro-5-(4-(pyrrolidin-1-ylsulfonyl)phenyl)isonicotinic acid is a derivative of isonicotinic acid, which has garnered attention due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including structure-activity relationships (SAR), case studies, and relevant research findings.
Chemical Structure
The chemical structure of the compound can be represented as follows:
This structure features a chloro group, a pyrrolidinylsulfonyl moiety, and an isonicotinic acid framework, which contribute to its biological properties.
Biological Activity Overview
Research indicates that compounds with similar structures exhibit a range of biological activities, including antimicrobial, antitumor, and anti-inflammatory effects. The specific activities of 2-Chloro-5-(4-(pyrrolidin-1-ylsulfonyl)phenyl)isonicotinic acid are still being elucidated, but preliminary studies suggest significant potential.
Antimicrobial Activity
Studies have shown that derivatives with similar functional groups can inhibit the growth of various pathogens. For example, compounds targeting the methyl-D-erythritol phosphate (MEP) pathway have demonstrated low nanomolar potency against Plasmodium falciparum, suggesting that similar mechanisms might be explored for our compound .
Antitumor Activity
The compound's structural components suggest potential antitumor activity. Thiazole and pyridine derivatives have been reported to exhibit cytotoxic effects against cancer cell lines. For instance, compounds with similar sulfonamide groups showed IC50 values in the low micromolar range against various tumor models .
Structure-Activity Relationship (SAR)
Understanding the SAR is crucial for optimizing the biological activity of this compound. The following table summarizes key findings from SAR studies related to similar compounds:
| Compound Class | Key Modifications | Biological Activity | IC50 (µM) |
|---|---|---|---|
| Sulfonamide Derivatives | Addition of pyrrolidine | Antitumor | 1.61 ± 1.92 |
| Isonicotinic Acid Derivatives | Chloro substitution | Antimicrobial | 3.4 ± 1.0 |
| Urea-based Compounds | Various phenyl substitutions | Antimalarial | 41 nM |
Case Studies
Several studies have examined the biological activities of related compounds:
- Antimicrobial Efficacy : A study focused on urea-based compounds indicated promising whole-cell activity with IC50 values as low as 41 nM against PfIspD . This suggests that modifications to the isonicotinic acid framework could enhance antimicrobial efficacy.
- Antitumor Potential : Another investigation into thiazole-bearing molecules revealed significant cytotoxicity against various cancer cell lines, emphasizing the importance of structural modifications for enhancing activity .
- Inflammatory Response : Research on sulfonamide derivatives indicated their ability to inhibit pro-inflammatory cytokines, which could be relevant for developing anti-inflammatory therapeutics .
Q & A
Q. What are the key considerations for optimizing the synthesis of 2-Chloro-5-(4-(pyrrolidin-1-ylsulfonyl)phenyl)isonicotinic acid to achieve high yield and purity?
- Methodological Answer :
Synthesis optimization requires careful selection of reaction conditions. For example, highlights the importance of substituent positioning (e.g., chlorine at pyridine C2 and sulfonyl-pyrrolidine at phenyl C4) and stepwise coupling reactions. Key parameters include:- Temperature : Maintain 80–100°C during Suzuki-Miyaura coupling to ensure aryl boronic acid activation .
- Catalyst : Use Pd(PPh₃)₄ (0.5–1 mol%) for cross-coupling efficiency .
- Solvent : Tetrahydrofuran (THF) or dimethylformamide (DMF) enhances solubility of intermediates .
- Purification : Column chromatography (silica gel, ethyl acetate/hexane gradient) followed by recrystallization in ethanol improves purity (>95%) .
Q. Which spectroscopic and chromatographic methods are most effective for characterizing the structural integrity of this compound?
- Methodological Answer :
- NMR Spectroscopy : ¹H and ¹³C NMR (DMSO-d₆) resolve aromatic protons (δ 7.8–8.2 ppm) and sulfonyl/pyrrolidine groups (δ 2.8–3.5 ppm) .
- IR Spectroscopy : Confirm sulfonyl (S=O, 1150–1250 cm⁻¹) and carboxylic acid (O-H, 2500–3300 cm⁻¹) functionalities .
- HPLC : Use a C18 column (acetonitrile/water + 0.1% TFA) to assess purity (>98%) and detect trace intermediates .
Q. What are the recommended protocols for assessing the solubility and stability of this compound under physiological conditions?
- Methodological Answer :
- Solubility : Test in PBS (pH 7.4) and DMSO using UV-Vis spectroscopy (λ = 260–280 nm). reports limited aqueous solubility (0.2 mg/mL), necessitating DMSO stock solutions .
- Stability : Conduct accelerated stability studies (40°C/75% RH for 4 weeks) with LC-MS monitoring. Degradation products (e.g., hydrolyzed sulfonamide) indicate pH-sensitive bonds .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies be designed to evaluate biological activity against enzymatic targets?
- Methodological Answer :
- Substituent Variation : Modify the pyrrolidine-sulfonyl group (e.g., replace with piperidine or morpholine) to assess steric/electronic effects on target binding .
- Enzymatic Assays : Use kinase inhibition assays (e.g., EGFR or MAPK) with IC₅₀ determination via fluorescence polarization .
- Data Analysis : Compare activity cliffs using 3D-QSAR models (e.g., CoMFA) to identify critical pharmacophores .
Q. What computational strategies are recommended to model the binding interactions of this compound with protein targets?
- Methodological Answer :
- Docking Software : Use AutoDock Vina or Schrödinger Glide for binding pose prediction. Energy minimization (AMBER force field) refines ligand-protein interactions .
- MD Simulations : Run 100-ns simulations (GROMACS) to evaluate stability of the ligand-receptor complex .
- Validation : Compare computational results with experimental IC₅₀ values from ’s kinase studies .
Q. How to resolve contradictions in reported biological activity data across studies?
- Methodological Answer :
- Reproducibility Checks : Replicate assays under standardized conditions (e.g., ATP concentration in kinase assays) .
- Meta-Analysis : Use systematic reviews to identify confounding variables (e.g., cell line heterogeneity or assay endpoints) .
- Orthogonal Validation : Confirm activity via SPR (surface plasmon resonance) for binding affinity and transcriptomics for downstream pathway effects .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
